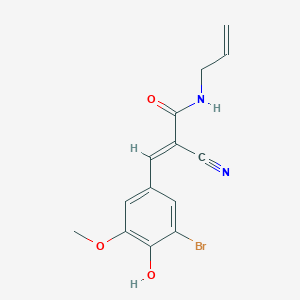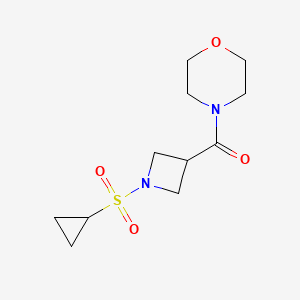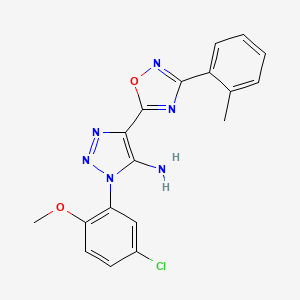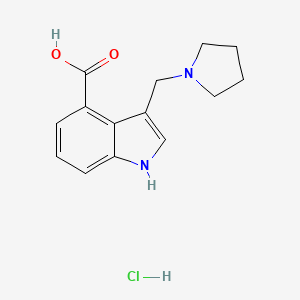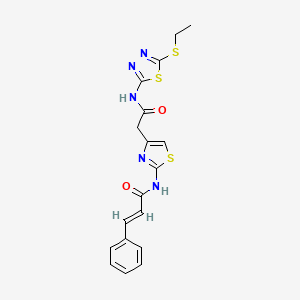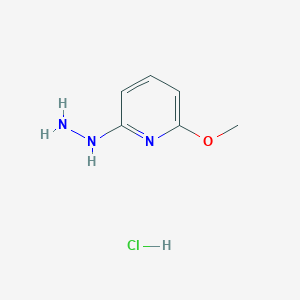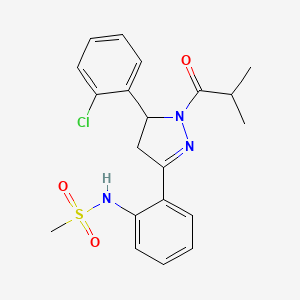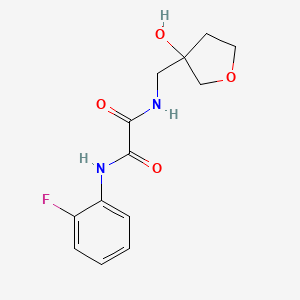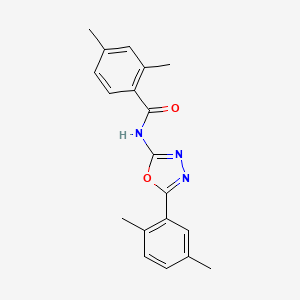
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2,4-dimethylbenzamide involves the use of 2,5-diphenyl-1,3,4-oxadiazole (OXD) derivatives as key intermediates. These OXD derivatives can be synthesized in high yields through reactions involving terminal ethynyl- and butadiynyl- substituents. The synthesis often utilizes Sonogashira reactions for constructing pi-conjugated molecules with OXD units, demonstrating the compound's versatile synthetic accessibility and the role of the oxadiazole unit in facilitating electron-withdrawing effects (Wang et al., 2006).
Molecular Structure Analysis
The crystal structure of related 1,3,4-oxadiazole derivatives reveals important features such as spatial isolation of reactive moieties by aromatic units, which contributes to their stability. For example, the X-ray crystal structure analysis of these compounds shows that their molecular architecture facilitates a stable configuration under ambient conditions, highlighting the structural robustness of the oxadiazole ring (Sharma et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving 1,3,4-oxadiazole derivatives underscore their reactivity and potential for further functionalization. These compounds participate in various chemical transformations, including oxidation reactions that lead to diverse oxidized products without cleaving the oxadiazole ring. Such reactivity patterns suggest the compound's utility in synthesizing a wide array of derivatives with tailored properties (Adolphe-Pierre et al., 1998).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, such as their remarkable stability under ambient conditions, are attributed to the molecular structure that minimizes reactive interactions. This stability is critical for applications requiring long-term storage without significant degradation, making these compounds suitable for use in various industrial and research settings.
Chemical Properties Analysis
The chemical properties of these compounds, including their electron-withdrawing effects and fluorescence characteristics, are closely linked to their molecular structure. The presence of the oxadiazole ring influences the electronic properties of the molecules, as seen in their absorption and emission spectra. Such properties are essential for designing materials with specific optoelectronic applications (Wang et al., 2006).
Applications De Recherche Scientifique
Molecular and Optoelectronic Properties
Research on pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives has revealed significant findings regarding their synthesis, redox, structural, and optoelectronic properties. These compounds demonstrate high stability and are explored for their potential in creating advanced molecular wires with specific optoelectronic characteristics. The synthesis involves high yields and showcases the electron-withdrawing effects of oxadiazole units, affecting the oxidation waves and absorption spectra of these molecules. This research opens avenues in the development of materials for optoelectronic applications, such as in molecular electronics and photonics (Wang et al., 2006).
Polymer Research
Another area of application is in the synthesis of new poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units. These polymers are notable for their solubility in polar organic solvents and their high thermal stability. The creation of very thin, smooth, pinhole-free coatings and their fluorescence properties highlight their potential use in the fields of materials science, specifically in coatings and possibly in optoelectronic devices (Hamciuc et al., 2005).
Anticancer Activity
Research into N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues has been conducted to explore their potential anticancer activities. These studies are crucial for the development of new therapeutic agents. Specific compounds have shown promising activity against various cancer cell lines, indicating the potential of 1,3,4-oxadiazole derivatives in the development of novel anticancer drugs (Ahsan et al., 2014).
Antiepileptic and Antimicrobial Activities
The synthesis of novel limonene and citral-based 2,5-disubstituted-1,3,4-oxadiazoles has been investigated for their antiepileptic activity. This research demonstrates the importance of structural prerequisites for anticonvulsant activity and contributes to the development of new antiepileptic drugs (Rajak et al., 2013). Furthermore, the synthesis and antimicrobial evaluation of Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives highlight their significant antimicrobial activity, providing a foundation for the development of new antimicrobial agents (Bhat et al., 2013).
Safety And Hazards
- According to available safety data, this compound is not classified as hazardous.
- However, always handle chemicals with care and follow safety precautions.
Orientations Futures
- Investigate potential applications in drug discovery, materials science, or other fields.
- Explore its reactivity and potential derivatives for specific purposes.
Remember that further research and experimental data are essential for a comprehensive analysis. If you need more specific details, consider consulting scientific literature or experts in the field. 🌟
Propriétés
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-11-6-8-15(14(4)9-11)17(23)20-19-22-21-18(24-19)16-10-12(2)5-7-13(16)3/h5-10H,1-4H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMFWPNZBYYUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2495372.png)
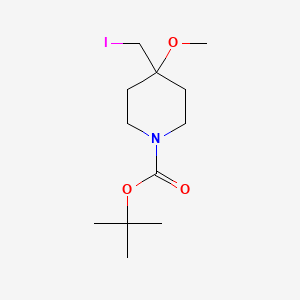
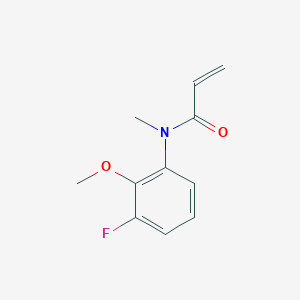
![3-ethyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495376.png)
![4-bromo-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2495379.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2495380.png)
